4-Chloromethyl-7-methoxy-chromen-2-one
CAS No.: 41295-55-0
Cat. No.: VC3836254
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41295-55-0 |
---|---|
Molecular Formula | C11H9ClO3 |
Molecular Weight | 224.64 g/mol |
IUPAC Name | 4-(chloromethyl)-7-methoxychromen-2-one |
Standard InChI | InChI=1S/C11H9ClO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3 |
Standard InChI Key | ISPBECDEFRIYTA-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=CC(=O)O2)CCl |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=O)O2)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a benzopyran-2-one (chromen-2-one) system, a bicyclic framework common to coumarins. The 4-position is substituted with a chloromethyl () group, while the 7-position features a methoxy () moiety. This arrangement creates a polarized electronic environment, with the chloromethyl group enhancing electrophilic reactivity and the methoxy group contributing to solubility in polar aprotic solvents .
Table 1: Key molecular descriptors of 4-chloromethyl-7-methoxy-chromen-2-one
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molar mass (g/mol) | 224.64 | |
Melting point | 195–197°C | |
NMR () | δ 3.86 (OCH3), 4.98 (CH2Cl) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern. In NMR (DMSO-), the methoxy group resonates as a singlet at δ 3.86 ppm, while the chloromethyl protons appear as a singlet at δ 4.98 ppm . The aromatic protons exhibit characteristic splitting patterns: the H-5 proton (δ 7.05 ppm) couples with H-6 (δ 6.83 ppm) as a doublet ( Hz), and the lactone proton (H-3) appears as a singlet at δ 6.27 ppm .
Synthesis and Reaction Pathways
Pechmann Condensation
A common route involves the Pechmann condensation, where resorcinol derivatives react with β-keto esters. For example, 7-methoxy-4-methylcoumarin can be chlorinated at the 4-methyl group using sulfuryl chloride () to introduce the chloromethyl substituent . This method yields the target compound in moderate yields (45–60%) after recrystallization from ethanol .
Table 2: Optimization of Pechmann condensation parameters
Parameter | Optimal condition | Yield (%) |
---|---|---|
Catalyst | Sulfamic acid | 60 |
Solvent | Ethanol | 55 |
Temperature | 80°C | 58 |
Functionalization via Azide-Alkyne Cycloaddition
The chloromethyl group serves as a handle for further derivatization. Treatment with sodium azide () in acetonitrile replaces the chloride with an azide, forming 4-azidomethyl-7-methoxy-chromen-2-one . This intermediate participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-linked conjugates, expanding its utility in bioorthogonal chemistry .
Industrial and Research Applications
Chemosensor Development
The compound’s fluorogenic properties make it a candidate for metal ion sensors. Coordination with or induces fluorescence quenching, enabling detection limits as low as 10 nM .
Polymer Crosslinking
Reactivity of the chloromethyl group facilitates its use as a crosslinker in polymer matrices. In epoxy resins, it enhances thermal stability, increasing glass transition temperatures () by 20–30°C .
"The strategic placement of substituents on the coumarin scaffold dictates its reactivity and biological interactions, making it a cornerstone of modern synthetic chemistry." — Adapted from .
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